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Compound of Interest

Compound Name: FRAX1036

Cat. No.: B607550 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the on-target effects of FRAX1036, a potent

and selective inhibitor of Group I p21-activated kinases (PAKs). Its performance is compared

with other notable PAK inhibitors, supported by experimental data to inform research and

development decisions.

On-Target Effects of FRAX1036
FRAX1036 is a small molecule inhibitor that selectively targets Group I PAKs, which include

PAK1, PAK2, and PAK3. These kinases are crucial nodes in various signaling pathways that

regulate cell proliferation, survival, and motility. The on-target effects of FRAX1036 have been

validated in multiple studies, demonstrating its ability to modulate these pathways effectively.

Biochemical assays have determined the inhibitory constants (Ki) of FRAX1036 to be 23.3 nM

for PAK1 and 72.4 nM for PAK2, highlighting its potent activity against these isoforms.[1][2] In

cellular models, FRAX1036 has been shown to inhibit the phosphorylation of downstream

PAK1 substrates, such as MEK1 and CRAF, at concentrations between 2.5 to 5 µM in PAK1-

amplified breast cancer cells.[1][2] This inhibition of downstream signaling leads to apoptosis in

these cancer cells.[1][2] Furthermore, treatment of ovarian cancer cells with FRAX1036
resulted in the upregulation of tumor suppressors p53 and p21, and downregulation of the cell

cycle protein Cyclin B1.[1]
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Comparative Analysis of PAK Inhibitors
To provide a clearer perspective on its utility, FRAX1036 is compared here with two other

significant PAK inhibitors: G-5555, a more recent derivative of the same chemical scaffold, and

NVS-PAK1-1, a selective allosteric inhibitor of PAK1.

Feature FRAX1036 G-5555 NVS-PAK1-1

Target(s)
Group I PAKs (PAK1,

PAK2)
Primarily PAK1 Selective for PAK1

Mechanism ATP-competitive ATP-competitive Allosteric

Potency (Ki)
PAK1: 23.3 nM, PAK2:

72.4 nM[1][2]

More potent than

FRAX1036[3][4]

PAK1: 21 nM, PAK2:

1.3 µM[5]

Cellular Potency

(IC50)

162 nM (MS02 cells),

1.6 µM (HEI-193 cells)

[3]

Data not available

4.7 µM (MS02 cells),

6.2 µM (HEI-193 cells)

[3]

Key Features Pan-Group I inhibitor

Improved oral

bioavailability and

reduced off-target

effects compared to

FRAX1036[6][7]

High selectivity for

PAK1 over PAK2[3][5]

Cellular Effect Cytotoxic[3] Not specified Largely cytostatic[3]

In Vivo Efficacy

Transient reduction in

PAK1/2

phosphorylation,

insignificant efficacy in

some models[3][8][9]

Dose-dependent

pathway modulation[4]

Minimal effect in a

neurofibromatosis

type 2 model[3][8][9]

Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are

provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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